molecular formula H4HfN2O9 B6313702 Hafnium dinitrate oxide CAS No. 15060-56-7

Hafnium dinitrate oxide

Numéro de catalogue: B6313702
Numéro CAS: 15060-56-7
Poids moléculaire: 354.53 g/mol
Clé InChI: DCDJKLZDRCSWET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hafnium Dinitrate Oxide is an inorganic precursor compound valued in materials science and chemistry research. Its primary research application lies in the synthesis of hafnium oxide (HfO₂) and other hafnium-containing materials with tailored properties . Hafnium oxide is a high-performance ceramic known for its high dielectric constant, excellent thermal stability, and a wide band gap, making it a critical material in numerous advanced fields . Researchers utilize Hafnium Dinitrate Oxide to develop thin films via deposition techniques for use in next-generation microelectronics, including gate dielectrics in transistors and capacitors in integrated circuits . Beyond electronics, this precursor is instrumental in fabricating luminescent materials , protective coatings, and catalysts. Recent scientific investigations also explore the potential of modified hafnium oxides, such as nitrogen-incorporated hafnium oxyhydroxide, as efficient, acid-stable, and earth-abundant electrocatalysts for hydrogen evolution and oxidation reactions, presenting a promising alternative to platinum in renewable energy technologies . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

oxohafnium(2+);dinitrate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hf.2NO3.2H2O.O/c;2*2-1(3)4;;;/h;;;2*1H2;/q+2;2*-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDJKLZDRCSWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O=[Hf+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4HfN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The process begins with the generation of N₂O₅ gas through the dehydration of fuming nitric acid using P₂O₅:
4 HNO3+P4O102N2O5+4HPO3\text{4 HNO}_3 + \text{P}_4\text{O}_{10} \rightarrow 2 \text{N}_2\text{O}_5 + 4 \text{HPO}_3
Subsequent condensation of N₂O₅ onto HfCl₄ at cryogenic temperatures (−196°C) initiates ligand exchange:
HfCl4+4N2O5Hf(NO3)4+2N2O4+2Cl2\text{HfCl}_4 + 4 \text{N}_2\text{O}_5 \rightarrow \text{Hf(NO}_3\text{)}_4 + 2 \text{N}_2\text{O}_4 + 2 \text{Cl}_2
The intermediate Hf(NO₃)₄ is thermally decomposed to yield hafnium dinitrate oxide:
Hf(NO3)4ΔHfN2O7+2NO2+O2\text{Hf(NO}_3\text{)}_4 \xrightarrow{\Delta} \text{HfN}_2\text{O}_7 + 2 \text{NO}_2 + \text{O}_2

Table 1: Optimal Reaction Parameters for N₂O₅-Mediated Synthesis

ParameterValueSource
HfCl₄:N₂O₅ molar ratio1:4
Reaction temperature30–35°C
Reflux duration30 minutes
Sublimation temperature120°C at 0.2 mmHg
Final yield95–98%

Purification and Sublimation

Post-reaction purification is critical to eliminate residual chlorine and NOₓ byproducts. Dynamic vacuum pumping at 60°C removes volatile impurities, followed by sublimation at 120°C under reduced pressure (0.2 mmHg). XPS analysis confirms chlorine-free films after this step, with oxygen-rich stoichiometry (O:Hf ratio ≈ 2.1:1).

Alternative Nitric Acid-Based Routes

While less common, direct reaction of HfCl₄ with concentrated nitric acid has been explored. This method avoids N₂O₅ generation but requires stringent control over hydrolysis rates to prevent hafnium oxide hydrate precipitation.

Aqueous-Phase Synthesis

Dissolving HfCl₄ in 68% HNO₃ at 0°C followed by gradual warming to 25°C produces a clear solution of hafnium dinitrate oxide. However, yields are lower (70–75%) due to competing hydrolysis:
HfCl4+4HNO3+H2OHfN2O7+4HCl+2NO2\text{HfCl}_4 + 4 \text{HNO}_3 + \text{H}_2\text{O} \rightarrow \text{HfN}_2\text{O}_7 + 4 \text{HCl} + 2 \text{NO}_2

Table 2: Comparative Performance of Synthesis Routes

MethodPurity (%)Yield (%)Chlorine Content
N₂O₅-mediated99.9995–98<0.01 ppm
Direct HNO₃99.570–7550–100 ppm

Molten-Salt Synthesis for Nanoparticle Integration

Recent advances adapt molten-salt synthesis (MSS) to produce hafnium dinitrate oxide nanoparticles. As demonstrated for lanthanum hafnate systems, MSS enables control over particle size (5–50 nm) by modulating ammonium hydroxide concentration during precursor dissolution.

Protocol Overview

  • Precursor dissolution : HfCl₄ and HNO₃ are dissolved in LiNO₃-KNO₃ eutectic (m.p. 125°C).

  • Thermal treatment : Heating to 300°C for 6 hours induces nanoparticle nucleation.

  • Washing : Centrifugation removes salt matrix, yielding phase-pure HfN₂O₇ nanoparticles.

This method achieves 85–90% yields with BET surface areas of 150–200 m²/g, suitable for catalytic applications.

Industrial-Scale Production Challenges

Despite laboratory success, scaling hafnium dinitrate oxide synthesis faces three key hurdles:

  • Precursor instability : Hf(NO₃)₄ decomposes above 40°C, necessitating cold-chain storage (−20°C).

  • Corrosive intermediates : N₂O₅ requires specialized Hastelloy reactors to withstand pitting.

  • Cost : High-purity HfCl₄ (99.999%) accounts for 68% of raw material expenses .

Analyse Des Réactions Chimiques

Thermal Decomposition

Thermogravimetric analysis reveals a two-stage decomposition pathway:

HfO(NO3)2ΔHfO2+2NO2+O2[4][7]\text{HfO(NO}_3\text{)}_2 \xrightarrow{\Delta} \text{HfO}_2 + 2\text{NO}_2 \uparrow + \text{O}_2 \uparrow \quad[4][7]

Kinetic Parameters :

StageTemperature Range (°C)Mass Loss (%)Product
1160–22028.5HfO(NO₃)₂ → HfO₂·H₂O
2300–45041.2HfO₂·H₂O → HfO₂

Hydrolysis and Aqueous Reactivity

In aqueous solutions, HfO(NO₃)₂ undergoes partial hydrolysis, forming colloidal hafnium oxyhydroxide:

HfO(NO3)2+2H2OHfO(OH)2+2HNO3[4][6]\text{HfO(NO}_3\text{)}_2 + 2\text{H}_2\text{O} \rightleftharpoons \text{HfO(OH)}_2 + 2\text{HNO}_3 \quad[4][6]

Key Observations :

  • Solutions are acidic (pH < 1) due to nitric acid liberation .

  • Nitrate ligands remain stable in neutral conditions but degrade in reducing environments (e.g., presence of organic compounds) .

Oxidizing Behavior

As a strong oxidizer, HfO(NO₃)₂ reacts vigorously with:

  • Organic materials : Exothermic decomposition with cellulose (ΔH = -210 kJ/mol) .

  • Metals : Rapid oxidation of aluminum powder, releasing NOₓ gases .

Safety Data :

PropertyValue
Oxidizing Potential (UN)Class 5.1, PG III
Autoignition TemperatureNot applicable (non-flammable)

Electrochemical Interactions

Nitrogen-plasma-treated HfO(NO₃)₂ derivatives exhibit catalytic activity in acidic media:

  • Hydrogen Evolution Reaction (HER) : Onset potential near 0 V vs. RHE, with Tafel slope of 110 mV/dec .

  • Nitrate Reduction : NO₃⁻ ligands destabilize under cathodic potentials, forming NH₃ or N₂O .

Coordination Chemistry

HfO(NO₃)₂ adopts a distorted octahedral geometry in the solid state:

  • Bond Lengths : Hf–O (1.89–2.31 Å), Hf–N (2.25–2.39 Å) .

  • Thermodynamic Stability : Adsorption energy of −104.9 kJ/mol on hydroxylated Si(100) surfaces .

Applications De Recherche Scientifique

2.1. High-k Dielectric Materials

Hafnium oxide, derived from hafnium dinitrate oxide, is utilized as a high-k dielectric in transistors and capacitors. Its high dielectric constant allows for reduced leakage currents and improved performance in semiconductor devices.

  • Transistor Technology : HfO2 films are used in gate dielectrics for advanced transistors, enabling scaling down of device dimensions while maintaining performance.
  • Capacitors : High-k materials are essential for increasing capacitance in smaller form factors, which is critical for modern electronic devices.

2.2. Thin Film Deposition Techniques

The deposition of hafnium oxide thin films can be achieved through various methods such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These techniques allow for precise control over film thickness and composition.

Method Description Advantages
ALDSelf-limiting deposition techniquePrecise thickness control
CVDVapor-phase process for thin filmsUniform coating over large areas

3.1. Nanostructured Thin Films

Hafnium dinitrate oxide serves as a precursor for the synthesis of nanostructured HfO2 thin films, which exhibit unique electrical and optical properties.

  • Nanoparticles : Hafnium oxide nanoparticles can be synthesized using hydrothermal methods, yielding materials with tunable properties suitable for applications in sensors and catalysis.
  • Electrophoretic Deposition (EPD) : This technique is utilized to create uniform coatings of HfO2 nanoparticles on conductive substrates, enhancing their applicability in devices like capacitors and sensors .

3.2. Photovoltaic Devices

Hafnium oxide layers are being explored for use in photovoltaic devices due to their excellent passivation properties. The ultrathin layers of HfO2 can improve the efficiency of solar cells by reducing recombination losses .

4.1. Hafnium Oxide in Microelectronics

A study demonstrated the effectiveness of hafnium oxide as a gate dielectric material in advanced CMOS technology, highlighting improvements in device performance metrics such as threshold voltage stability and reduced leakage currents .

4.2. Synthesis Techniques

Research has shown that synthesizing hafnium dinitrate oxide via controlled reactions leads to high yields of stable precursors suitable for various applications, including the production of high-quality HfO2 thin films with desirable electrical characteristics .

Mécanisme D'action

The mechanism by which hafnium dinitrate oxide exerts its effects depends on its application. In radiation therapy, for example, hafnium dinitrate oxide enhances the effects of radiation by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to increased DNA damage and cell death. The molecular targets and pathways involved include the interaction of hafnium atoms with cellular components, leading to the generation of ROS and subsequent cellular damage.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Dielectric and Optical Properties

Material Dielectric Constant (κ) Bandgap (eV) Refractive Index
HfO₂ 20–25 5.3–5.7 1.95
ZrO₂ 25–30 5.0–7.8 2.15
Al₂O₃ 9–10 6.0–8.4 1.76
SiO₂ 3.9 8.9 1.45

Sources:

Table 2. Biomedical Performance

Material Luminescence Efficiency Biocompatibility FDA Approval
HfO₂ (doped) High (europium/terbium) High Yes
Quantum Dots High Low (Cd toxicity) No
Al₂O₃ Moderate Moderate Limited

Sources:

Q & A

Q. How can researchers control nanoparticle size distribution during hydrothermal synthesis of HfO₂?

  • Methodological Answer : Introduce seed crystals (e.g., 2–5 nm m-HfO₂) to promote heterogeneous nucleation. Dynamic light scattering (DLS) monitors growth kinetics, while adjusting stirring rates (200–500 rpm) minimizes agglomeration. TEM confirms narrow size distributions (σ <10%) .

Cross-Disciplinary Applications

Q. What methodologies enable hafnium oxide’s use in high-power GaN HEMT devices?

  • Methodological Answer : Deposit HfO₂ as a gate dielectric via ALD on AlGaN/SiC substrates. Optimize thickness (10–20 nm) to balance breakdown strength (>5 MV/cm) and transconductance (>200 mS/mm). TCAD simulations predict electric field distribution, validated by pulsed I-V measurements .

Q. How does hafnium oxide enhance computed tomography (CT) contrast compared to traditional agents?

  • Methodological Answer : HfO₂’s high atomic number (Z=72) improves X-ray attenuation. Synthesize 20–50 nm nanoparticles via sol-gel, functionalize with PEG for biocompatibility, and validate CT Hounsfield units (HU >500) against iodine-based agents. In vivo studies track renal clearance rates .

Validation and Reproducibility

Q. What protocols ensure reproducibility in hafnium oxide resistive memory device fabrication?

  • Methodological Answer : Standardize electrode deposition (e.g., Pt/TiN bottom, Au top) and HfO₂ thickness (5–10 nm). Use Keithley SourceMeter for consistent forming voltages (3–5 V). Statistical analysis of 100+ devices identifies cycle-to-cycle variability (<5%) .

Q. How can researchers validate phase purity in hafnium oxide nanoparticles when XRD peaks overlap with impurities?

  • Methodological Answer : Complement XRD with Raman spectroscopy (distinct peaks at 300 cm⁻¹ for monoclinic phase). TEM-EDS confirms elemental composition, while BET analysis rules out pore-induced XRD artifacts .

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